molecular formula C6H9F2N3O B3033231 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine CAS No. 1006462-58-3

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine

Cat. No.: B3033231
CAS No.: 1006462-58-3
M. Wt: 177.15 g/mol
InChI Key: SEGREMNAYUABCE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group and the pyrazole ring imparts distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to specific sites on the pyrazole ring . The choice of solvent and reaction conditions can significantly affect the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for difluoroethylation, palladium catalysts for cross-coupling reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield a variety of substituted pyrazoles, while oxidation or reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is unique due to its specific combination of the difluoroethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGREMNAYUABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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